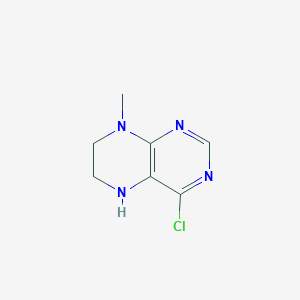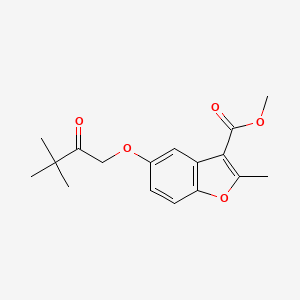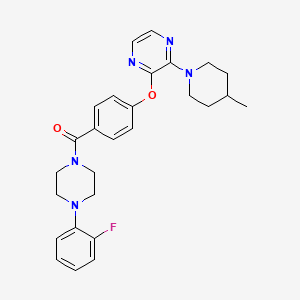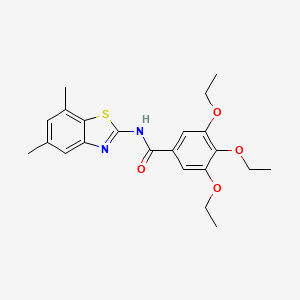
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine” is a chemical compound with the molecular formula C7H9ClN4. It has a molecular weight of 184.63 . It is typically stored at -10°C and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9ClN4/c1-4-2-9-5-6 (8)10-3-11-7 (5)12-4/h3-4,9H,2H2,1H3, (H,10,11,12)/t4-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at -10°C . Its molecular weight is 184.63 . Unfortunately, other physical and chemical properties like boiling point, solubility, and stability are not available in the current data.科学的研究の応用
Chemical Synthesis and Properties
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and its derivatives have been widely studied for their unique chemical properties and synthesis methods. For instance, research on 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a compound closely related to this compound, shows its usefulness as a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate. This compound was obtained in good yield through a process involving anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation, highlighting the intricate methods used to synthesize and modify tetrahydropteridine derivatives for various applications (Whiteley, Drais, & Huennekens, 1969).
Antimicrobial and Antitumor Potential
The antimicrobial and antitumor potential of compounds structurally similar to this compound has been explored. For example, the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from related compounds demonstrated activity against Gram-positive and Gram-negative bacteria. This suggests the broader potential of tetrahydropteridine derivatives in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017). Additionally, microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, another set of compounds with structural similarities, showed potential antitumor activity, further underscoring the therapeutic applications of tetrahydropteridine derivatives in cancer research (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Photodynamic Therapy Applications
Recent advancements have also highlighted the potential use of tetrahydropteridine derivatives in photodynamic therapy, particularly for treating cancer. A study on the development of new stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, which are structurally related to this compound, showed impressive photosensitizer ability against melanotic and amelanotic cancer cells. These compounds' high absorption properties and significant activity against melanoma cells illustrate the potential for tetrahydropteridine derivatives in developing novel photodynamic therapy agents (Pereira, Laranjo, Piñeiro, Serra, Santos, Teixo, Abrantes, Gonçalves, Sarmento Ribeiro, Casalta-Lopes, Botelho, & Pinho e Melo, 2015).
Safety and Hazards
The safety information for “4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
作用機序
Target of Action
Similar compounds such as 6,7-dimethyl-5,6,7,8-tetrahydropterine are known to act as synthetic reduced pterin cofactors for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases . These enzymes play crucial roles in various biochemical processes, including the synthesis of neurotransmitters.
Mode of Action
It’s worth noting that similar compounds have been found to be less active than the natural cofactor, tetrahydrobiopterin (BH4) .
特性
IUPAC Name |
4-chloro-8-methyl-6,7-dihydro-5H-pteridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-12-3-2-9-5-6(8)10-4-11-7(5)12/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPQAJLORDANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2845853.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2845855.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)




![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)
![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)


